molecular formula C7H14ClNO3 B1436419 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 2031259-19-3

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1436419
CAS No.: 2031259-19-3
M. Wt: 195.64 g/mol
InChI Key: DHFXCLXYCNQORB-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a methoxy group and a carboxylic acid group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 4-methoxy-2-methylpyrrolidine with a suitable carboxylating agent under controlled conditions. One common method includes the use of chloroacetic acid in the presence of a base such as sodium hydroxide, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, which are crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or carboxylic acid positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyrrolidine-2-carboxylic acid hydrochloride
  • 4-Methoxypyrrolidine-2-carboxylic acid hydrochloride
  • 2-Methylpyrrolidine-2-carboxylic acid

Uniqueness

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of both methoxy and carboxylic acid groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

4-methoxy-2-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(6(9)10)3-5(11-2)4-8-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFXCLXYCNQORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)OC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
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4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
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4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
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Reactant of Route 6
4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride

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